3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid
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Description
Scientific Research Applications
- 3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid exhibits high antioxidant activity. Researchers have investigated its potential as a natural antioxidant, which could be beneficial for health and disease prevention .
- This compound serves as a sensitive biomarker for coffee consumption. Even small amounts of coffee intake can be detected using 3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid . Researchers have explored its use in assessing coffee consumption patterns .
- 3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid has been studied for its ability to inhibit prostaglandin E₂ (PGE₂) production. PGE₂ plays a crucial role in inflammation, and targeting it may have therapeutic implications in inflammatory conditions .
- Researchers have used this compound in metabolism studies, particularly related to caffeine metabolism. Understanding how it interacts with metabolic pathways provides insights into drug metabolism and potential drug interactions .
- Due to its unique structure, 3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid may serve as a scaffold for designing novel pharmaceutical compounds. Medicinal chemists explore its derivatives for drug development .
- Organic chemists utilize this compound in synthetic routes and as a building block for more complex molecules. Its reactivity and stability make it valuable for constructing diverse chemical structures .
Antioxidant Activity
Biomarker for Coffee Consumption
Prostaglandin E₂ Inhibition
Metabolism Studies
Pharmaceutical Development
Chemical Synthesis and Organic Chemistry
properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2-oxazol-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-11-5-3-2-4-10(11)13-9(8-18-14-13)6-7-12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNMWUJGPQBJNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC=C2CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.